

Spectroscopic and Synthetic Profile of 2,2'-Ethylenedianiline (CAS 34124-14-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Ethylenedianiline

Cat. No.: B146408

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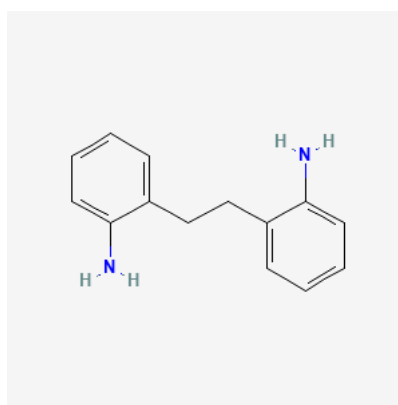
Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,2'-Ethylenedianiline** (CAS No. 34124-14-6), a key intermediate in the synthesis of various organic compounds, including the anticonvulsant drug Oxcarbazepine. This document details the available spectroscopic data, outlines general experimental protocols for its analysis, and presents a synthetic workflow for its utilization in pharmaceutical manufacturing.

Compound Identification:

Systematic Name	2,2'-(Ethane-1,2-diyl)dianiline
Common Synonyms	2,2'-Diaminobibenzyl, α,α' -Bi-o-toluidine
CAS Number	34124-14-6
Molecular Formula	C ₁₄ H ₁₆ N ₂
Molecular Weight	212.29 g/mol

Chemical Structure



Spectroscopic Data

This section summarizes the available spectroscopic data for **2,2'-Ethylenedianiline**, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum of **2,2'-Ethylenedianiline** exhibits characteristic signals for its aromatic and aliphatic protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.04	m	2H	Aromatic CH
7.03	m	2H	Aromatic CH
6.733	m	2H	Aromatic CH
6.636	m	2H	Aromatic CH
3.53	br s	4H	-NH ₂
2.771	s	4H	-CH ₂ -CH ₂ -

2.1.2. ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. While a complete, definitively assigned spectrum is not readily available in public databases, typical chemical shifts for analogous structures are presented below.

Chemical Shift (δ) (ppm)	Assignment (Probable)
~145	Aromatic C-N
~130	Aromatic CH
~127	Aromatic CH
~125	Aromatic C-C (ipso)
~118	Aromatic CH
~115	Aromatic CH
~35	-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **2,2'-Ethylenedianiline** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (Amine)
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch
1620 - 1580	Strong	N-H Bend (Amine) and C=C Stretch (Aromatic)
1500 - 1400	Medium to Strong	Aromatic C=C Stretch
750 - 730	Strong	ortho-Disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,2'-Ethylenedianiline** provides key information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
212	29.3	[M] ⁺ (Molecular Ion)
107	9.0	[C ₇ H ₉ N] ⁺
106	100.0	[C ₇ H ₈ N] ⁺ (Base Peak)
79	5.2	[C ₆ H ₅ N] ⁺
78	1.7	[C ₆ H ₆] ⁺
77	6.3	[C ₆ H ₅] ⁺

Experimental Protocols

This section outlines general methodologies for the spectroscopic analysis of **2,2'-Ethylenedianiline**. Specific parameters may vary depending on the instrumentation and experimental objectives.

NMR Spectroscopy

3.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of **2,2'-Ethylenedianiline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 128 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **2,2'-Ethylenedianiline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

3.2.2. Data Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Scan Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry

3.3.1. Sample Introduction and Ionization

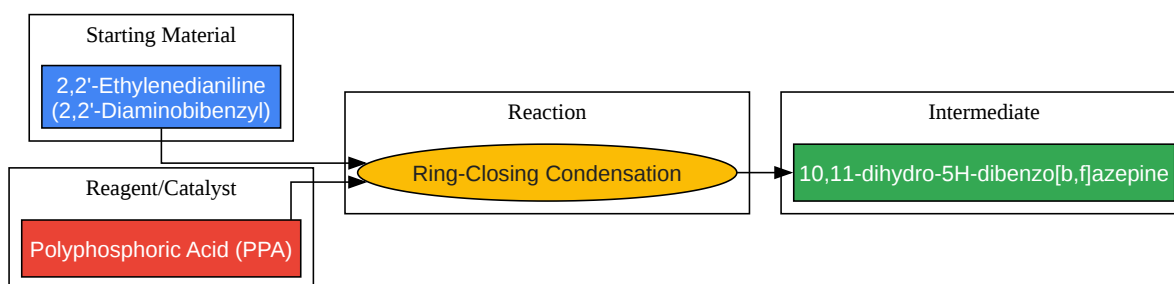
- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Injection: A solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

3.3.2. Mass Analysis

- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40 - 400.

Synthetic Workflow: Precursor to Oxcarbazepine

2,2'-Ethylenedianiline is a crucial starting material for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine, a key intermediate in the production of the anticonvulsant drug Oxcarbazepine. The following diagram illustrates this synthetic transformation.



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Synthesis of a key Oxcarbazepine intermediate.

This initial ring-closure is a critical step, forming the tricyclic core of the final drug molecule. Subsequent synthetic modifications of the 10,11-dihydro-5H-dibenzo[b,f]azepine intermediate lead to the formation of Oxcarbazepine.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com